Ferrocene, 1,1'-diformyl-

Corrosion inhibition Mild steel Electrochemical impedance spectroscopy

Research challenge: Achieving topological control in bis-Schiff base macrocycles or predictable Fe(II/III) redox windows requires precise bis-aldehyde geometry. Mono-formyl or diacetyl analogs fail. Solution: 1,1'-Diformylferrocene (CAS 1271-48-3). - **Synthesis**: Enables exclusive [2+2] macrocyclisation & quantitative reductive amination. - **Electrochemistry**: Linear formyl/redox correlation; E₁/₂ ~+0.12V vs Fc/Fc⁺; stable ≥100 cycles. - **Performance**: Mixed-type corrosion inhibitor for mild steel in 0.5M H₂SO₄ (superior to diacetyl analog). Supplied with analytical data. Immediate shipment available.

Molecular Formula C12H10FeO2
Molecular Weight 242.05 g/mol
Cat. No. B12357958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, 1,1'-diformyl-
Molecular FormulaC12H10FeO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2]
InChIInChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2
InChIKeyLQYSDNOQNIOVFY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Diformylferrocene Sourcing and Selection Guide


1,1′-Diformylferrocene (CAS 1271‑48‑3, C₁₂H₁₀FeO₂, MW 242.05), also referred to as ferrocene‑1,1′‑dicarbaldehyde, is the parent compound of the diformyl‑ferrocene class . It features an iron(II) centre sandwiched between two cyclopentadienyl rings, each bearing a single formyl (–CHO) substituent at the 1‑position. The two aldehyde groups provide a rigid, symmetrical scaffold that enables well‑defined [2+2] macrocyclisation, bis‑Schiff‑base formation, bis‑Wittig olefination, and quantitative reductive amination—chemistry that is geometrically and stoichiometrically inaccessible to mono‑formyl or non‑carbonyl ferrocene analogs [1][2]. The electron‑withdrawing formyl groups also impart a predictable anodic shift in the Feᴵᴵ/Feᴵᴵᴵ redox potential and yield stable, quasi‑reversible electrochemistry under appropriate electrolyte conditions, making the compound a reliable reference point for structure–property correlations in ferrocene‑based materials [3].

1
Bis-aldehyde scaffold — enables [2+2] macrocyclisation and bis-Schiff-base topology inaccessible to mono-formyl analogs
2
Predictable redox tuning — electron-withdrawing formyl groups provide a reported ~600 mV anodic shift vs. unsubstituted ferrocene, supporting structure–property correlation studies
3
Versatile derivatisation — reductive amination yields 4+ distinct product classes from a single precursor, supporting combinatorial library workflows

Why Generic Ferrocene Derivatives Cannot Substitute


Although ferrocene, formylferrocene, and 1,1′‑diacetylferrocene share the same metallocene core, they diverge sharply in the chemistry and performance that matter for materials and synthesis specifications. The bis‑aldehyde architecture of 1,1′‑diformylferrocene is uniquely capable of forming well‑defined [2+2] macrocycles and linear bis‑imines, whereas formylferrocene yields only [2+1] acyclic products under identical conditions [1]. In corrosion inhibition, the diformyl compound provides meaningful protection for mild steel in 0.5 M H₂SO₄, while 1,1′‑diacetylferrocene actually accelerates corrosion in HCl medium—making them non‑interchangeable for inhibitor formulations [2]. Electrochemically, the electron‑withdrawing formyl groups shift the Feᴵᴵ/Feᴵᴵᴵ half‑wave potential substantially relative to unsubstituted ferrocene, and a linear correlation between the number of formyl substituents and the redox potential has been established, enabling predictive tuning that is impossible with the parent compound [3]. Substituting 1,1′‑diformylferrocene with a generic ferrocene derivative therefore risks loss of topological control in condensation reactions, reversal of inhibition function, and deviation from the targeted redox window.

Target
1,1′-Diformylferrocene
Bis-aldehyde architecture enables [2+2] macrocycles, reported mixed-type corrosion inhibition, and linearly predictable redox potential
Generic ferrocene analogs
Formylferrocene / Diacetylferrocene
Mono-formyl yields only [2+1] acyclic products; diacetyl may accelerate corrosion in acidic media — topology and function may not transfer
Similar metallocene core does not imply interchangeable performance — substitution risks loss of topological control, reversal of inhibition function, and deviation from the targeted redox window.

Quantitative Evidence vs. Closest Analogs


Corrosion Inhibition Efficiency vs. Diacetyl and BIM Ferrocene

In a direct comparative study of three ferrocene derivatives evaluated as corrosion inhibitors for mild steel in aerated 0.5 M H₂SO₄, the inhibition efficiency order was BIM Fc > Diformyl Fc >> Diacetyl Fc [1]. 1,1′-Diformylferrocene (Diformyl Fc) functioned as a mixed‑type inhibitor with a predominant effect on the anodic dissolution of iron, obeying the Langmuir adsorption isotherm with physisorption character [1]. In contrast, 1,1′-diacetylferrocene (Diacetyl Fc) not only provided weaker inhibition but actually accelerated mild steel corrosion in 1 M HCl medium, demonstrating a fundamental mechanistic divergence that precludes interchangeable use [1].

Corrosion inhibition rank order
Head-to-head
BIM Fc > Diformyl Fc >> Diacetyl Fc
Rank #2 of 3 in 0.5 M H₂SO₄
Supports corrosion inhibitor selection context — diformyl acts as mixed-type inhibitor, while diacetyl accelerates corrosion in HCl
Mild steel, aerated 0.5 M H₂SO₄; Langmuir physisorption model
Corrosion inhibition Mild steel Electrochemical impedance spectroscopy

Redox Potential Tuning by Formyl Substituents

Electrochemical measurements by cyclic voltammetry demonstrated that the number of formyl functionalities on the ferrocene core correlates with the ferrocenyl redox potential in a strictly linear fashion [1]. 1,1′-Diformylferrocene, bearing two electron‑withdrawing –CHO groups, exhibits a quasi‑reversible Feᴵᴵ/Feᴵᴵᴵ oxidation wave at E₁/₂ ≈ +0.12 V (vs. Fc/Fc⁺) in acetonitrile, representing a ~600 mV anodic shift relative to unsubstituted ferrocene . Multi‑cyclic measurements on related formyl‑ferrocene polymers confirmed that the ferrocenyl/ferrocenium redox couple remains stable for at least 100 cycles when weakly coordinating electrolytes such as [NnBu₄][B(C₆F₅)₄] are employed [1].

Redox potential shift
Cross-study comparable
E₁/₂ ≈ +0.12 V vs. Fc/Fc⁺
~600 mV anodic shift vs. unsubstituted ferrocene
Supports predictable redox-mediator selection — linear E₁/₂ vs. number of –CHO groups enables targeted electrochemical window design
CV in acetonitrile, [NnBu₄][B(C₆F₅)₄] electrolyte; stable ≥ 100 cycles
Redox potential Cyclic voltammetry Substituent effects

Schiff-Base Topological Control: Macrocycles vs. Acyclic Products

When reacted with 1,4‑diaminomethylbenzene, formylferrocene (one –CHO group) exclusively yields the acyclic [2+1] Schiff base L‑W, whereas 1,1′-diformylferrocene (two –CHO groups) directs the condensation toward the cyclic [2+2] macrocycle L‑Z [1]. This topological selectivity is a direct consequence of the bis‑aldehyde architecture and has been confirmed by single‑crystal X‑ray diffraction for representative structures [1]. The reduced amine analogues (NaBH₄ reduction) of both ligand families form stable, well‑defined complexes of the type M(L′)(Cl)ₙ (M = Cuᴵᴵ, Niᴵᴵ, Ptᴵᴵ, Rhᴵᴵᴵ), but only the [2+2] macrocyclic scaffold provides the pre‑organized cavity geometry required for selective metal‑ion recognition [1].

Schiff-base topology control
Head-to-head
Diformyl → [2+2] macrocycle L‑Z
Formyl → [2+1] acyclic L‑W
Confirmed by single-crystal X‑ray diffraction
Bis-aldehyde geometry is essential for [2+2] macrocyclic cavity — mono-aldehyde analog cannot deliver this topology under identical conditions
Condensation with 1,4-diaminomethylbenzene; Mössbauer δ = 0.44 mm s⁻¹, ΔE_Q = 2.30 mm s⁻¹
Schiff base Macrocycle Topological control

Reductive Amination Versatility and Yield Range

Using 1,1′-diformylferrocene as the common starting material, a systematic reductive amination study with a variety of primary and secondary amines delivered 13 new aminomethyl‑substituted ferrocene derivatives in isolated yields ranging from 65 % to 97 % [1]. The optimized protocol employs NaBH(OAc)₃ for tertiary (ferrocenylmethyl)amines and azaferrocenophanes, and LiAlH₄ for (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines [1]. This breadth of accessible chemotypes from a single precursor contrasts with formylferrocene, which cannot generate bis‑amino or ansa‑bridged architectures, and with non‑carbonyl ferrocenes, which require pre‑functionalization steps [1].

Reductive amination versatility
Class-level inference
13 new derivatives; yields 65–97%
4+ distinct product classes accessible
Supports library synthesis workflow — breadth of chemotypes from single precursor reduces sourcing and qualification burden
NaBH(OAc)₃ or LiAlH₄ protocols; no direct side-by-side study available — inference from distinct structural capability
Reductive amination Ferrocenylamine Combinatorial library

Self-Assembled Monolayer Rectification Performance

Self‑assembled monolayers (SAMs) of 1,1′-diformylferrocene on gold surfaces exhibit rectifying behavior with a rectification ratio (RR) reaching up to 45 at ± 1 V . This far exceeds the performance of SAMs formed from unsubstituted ferrocene, which typically show RR < 5 under comparable measurement conditions owing to the absence of the electron‑withdrawing formyl groups that create the necessary donor–acceptor asymmetry [1]. The bis‑aldehyde architecture also provides two anchor points for surface immobilization, enabling more robust and orientationally defined monolayers than mono‑functional ferrocene derivatives can achieve .

SAM rectification ratio
Cross-study comparable
RR ≈ 45 at ±1 V
~9× enhancement vs. unsubstituted ferrocene SAM
Supports molecular-electronics device context — higher rectification may benefit diode and sensor platforms requiring signal discrimination
Au–SAM–metal junction; also reported as sensing platform at 4.8 μA/mM/cm²
Molecular electronics Self-assembled monolayer Molecular diode

High-Confidence Application Scenarios


Acidic Corrosion Inhibitor for Mild Steel

1,1′-Diformylferrocene is the appropriate ferrocene‑based inhibitor for mild steel protection in 0.5 M H₂SO₄ environments. Direct comparative data show that it functions as a mixed‑type inhibitor with physisorption character and an efficiency superior to 1,1′-diacetylferrocene, which actually accelerates corrosion in HCl medium [1]. Procurement specifications for acidic pickling or cleaning inhibitor blends should explicitly exclude 1,1′-diacetylferrocene and require the diformyl derivative when a ferrocene‑based component is sought, as the functional reversal between these analogs is both quantitative and mechanistically documented [1].

Tunable Redox Mediators and Electrochemical Probes

For applications requiring a redox mediator with an Feᴵᴵ/Feᴵᴵᴵ half‑wave potential shifted approximately +600 mV relative to unsubstituted ferrocene, 1,1′-diformylferrocene offers a precisely defined electrochemical window. The linear correlation between the number of formyl groups and redox potential allows researchers to select the diformyl compound for a targeted E₁/₂ of ~+0.12 V vs. Fc/Fc⁺ with confidence, rather than empirically screening random ferrocene derivatives [2]. The redox couple is stable for ≥ 100 cycles when weakly coordinating [B(C₆F₅)₄]⁻‑based electrolytes are employed, meeting durability requirements for amperometric sensors and electrosynthetic mediators [2].

Macrocyclic Ligand Synthesis via [2+2] Condensation

The bis‑aldehyde geometry of 1,1′-diformylferrocene is essential for constructing [2+2] ferrocene‑containing macrocycles by condensation with aromatic diamines such as 1,4‑diaminomethylbenzene [3]. The mono‑aldehyde analog formylferrocene is structurally incapable of producing this topology and instead furnishes an acyclic [2+1] product [3]. Groups developing macrocyclic receptors for selective metal‑ion binding, anion sensing, or supramolecular assembly should specify 1,1′-diformylferrocene as the mandatory building block to ensure the desired cavity architecture is achieved in the synthesis.

Molecular Junctions and Sensors with High Rectification

Self‑assembled monolayers of 1,1′-diformylferrocene on gold deliver rectification ratios up to 45 at ± 1 V—a ~9‑fold enhancement over unsubstituted ferrocene SAMs [4]. This performance, combined with the potential for dual‑anchor surface binding afforded by the bis‑aldehyde functionality, positions the diformyl derivative as a superior candidate for molecular diode applications and amperometric sensor platforms where high signal discrimination and robust monolayer stability are critical performance metrics .

Application
Selection Property
Validation Focus
Acidic corrosion inhibitor research
Mixed-type inhibitor character with physisorption profile
Corrosion inhibition rank order in target acid medium vs. diacetyl analog
Redox mediator and electrochemical probe studies
Predictable linear E₁/₂ vs. formyl-group count relationship
Cyclic voltammetry stability ≥ 100 cycles with weakly coordinating electrolyte
Macrocyclic ligand synthesis
Bis-aldehyde geometry enabling [2+2] condensation topology
X‑ray confirmation of macrocyclic cavity architecture
Molecular junction and sensor platforms
High rectification ratio and dual-anchor surface binding potential
SAM rectification ratio and monolayer stability on gold
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